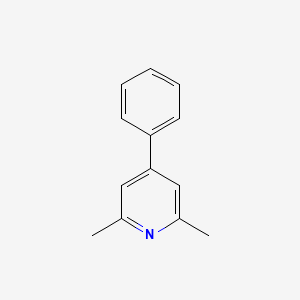

2,6-Dimethyl-4-phenylpyridine

Description

Significance of 2,6-Disubstituted Pyridines in Organic Synthesis

The 2,6-disubstituted pyridine (B92270) motif is a cornerstone in the design of functional organic molecules. The substitution at these positions provides steric hindrance around the nitrogen atom, which can be strategically exploited in various applications. These compounds are significant as:

Ligands in Catalysis: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. The flanking 2,6-substituents can modulate the steric and electronic environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. For instance, 2,6-disubstituted pyridine ligands are employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions and polymerization.

Building Blocks for Complex Molecules: 2,6-disubstituted pyridines serve as versatile intermediates in the synthesis of more elaborate molecular architectures. They are key components in the construction of polypyridinyls and annulated pyridines. researchgate.net The functionalization of the pyridine ring at various positions allows for the assembly of complex scaffolds with potential applications in pharmaceuticals and materials science. For example, they are used to synthesize compounds with potential as insecticides, herbicides, and surfactants. orgchemres.org

Supramolecular Chemistry: The π-stacking ability of the aromatic pyridine ring, combined with the potential for hydrogen bonding and metal coordination, makes 2,6-disubstituted pyridines valuable components in supramolecular chemistry. orgchemres.org They can be incorporated into macrocycles and other self-assembling systems to create receptors for specific molecules or ions.

Medicinal Chemistry Scaffolds: The 2,6-disubstituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in a diverse array of biologically active compounds. rsc.org The substituents can be tailored to interact with specific biological targets. For instance, novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ peptides, with the goal of inhibiting their aggregation, a key event in the pathogenesis of Alzheimer's disease. nih.gov Furthermore, derivatives of 2,6-diaminopyridine (B39239) have been synthesized and evaluated for their potential as inhibitors of various enzymes.

Overview of Academic Research Trajectories for 2,6-Dimethyl-4-phenylpyridine

The academic research surrounding this compound has largely revolved around its synthesis and its application as a structural motif in the development of new functional molecules.

A primary route for the synthesis of this compound and its analogs is the Hantzsch pyridine synthesis . wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde (in this case, benzaldehyde), a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org The driving force for this final aromatization step is the formation of a stable aromatic ring. wikipedia.org

Over the years, research has focused on optimizing the Hantzsch synthesis to improve yields and employ more environmentally friendly conditions. wikipedia.org This has led to the development of various catalytic systems and the use of alternative reaction media, including greener solvents. researchgate.net One efficient protocol for the synthesis of this compound involves an acid-controlled multicomponent reaction that achieves a high yield of 88%.

The research trajectory for this compound extends beyond its synthesis to its use as a fundamental building block. In medicinal chemistry, the 4-aryl-2,6-dimethylpyridine scaffold is explored for the development of new therapeutic agents. For example, various derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govchapman.edu

In materials science, the focus has been on leveraging the electronic and photophysical properties of the 4-aryl-2,6-dimethylpyridine core. Its structure makes it a candidate for incorporation into new materials with specific optical or electronic functionalities.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃N | nih.gov |

| Molecular Weight | 183.25 g/mol | nih.gov |

| CAS Number | 3044-71-1 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.73–7.54 (m, 2H), 7.51–7.39 (m, 3H), 7.19 (s, 2H), 2.62 (s, 6H) | |

| ¹³C NMR | Spectral data available | |

| Infrared (IR) | Characteristic peaks for C=N stretching and C-H bending of methyl groups |

High-Yield Synthesis of this compound

| Reaction | Reagents and Conditions | Yield | Reference(s) |

| Acid-controlled multicomponent reaction | Aromatic ketone, aldehyde, and hexamethyldisilazane (B44280) (HMDS) as nitrogen source under microwave irradiation. | 88% |

Properties

IUPAC Name |

2,6-dimethyl-4-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFPPVCTHJLZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292970 | |

| Record name | 2,6-Dimethyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3044-71-1 | |

| Record name | MLS002694695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 2,6 Dimethyl 4 Phenylpyridine

Classical and Contemporary Approaches for Pyridine (B92270) Ring Construction

The formation of the pyridine nucleus in 2,6-dimethyl-4-phenylpyridine often begins with the synthesis of a dihydropyridine (B1217469) intermediate, which is then aromatized.

Hantzsch Dihydropyridine Synthesis as a Precursor Route

The classical Hantzsch pyridine synthesis, first reported in 1881 by Arthur Hantzsch, is a cornerstone in the synthesis of dihydropyridines. wikipedia.org This multi-component reaction involves the condensation of an aldehyde (in this case, benzaldehyde), two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product of this reaction is a 1,4-dihydropyridine (B1200194) (1,4-DHP), specifically a dialkyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. nih.gov

The reaction is typically carried out by refluxing the components in a solvent like ethanol. nih.gov While effective, classical methods can suffer from long reaction times and may require harsh conditions. tandfonline.com To address these limitations, various modifications have been developed. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times. wikipedia.orgnih.gov Additionally, the use of catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has demonstrated high product yields of up to 96%. wikipedia.org

A notable variation involves the Hantzsch condensation of two equivalents of methyl-3-aminocrotonate with benzaldehyde (B42025) to yield 2,6-dimethyl-3,5-dimethoxycarbonyl-4-phenyl-1,4-dihydropyridine. nih.gov

Oxidation Protocols for 1,4-Dihydropyridine to Aromatic Pyridine Conversion

The conversion of the initially formed 1,4-dihydropyridine to the final aromatic this compound is a critical oxidation step, driven by the thermodynamic stability gained through aromatization. wikipedia.org A variety of oxidizing agents and protocols have been employed for this transformation.

Historically, stoichiometric oxidants like nitric acid were used, but these pose environmental and safety concerns. smolecule.com Consequently, a plethora of milder and more efficient oxidizing systems have been developed. These include:

Ceric Ammonium Nitrate (CAN): This reagent effectively oxidizes 4-aryl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylates to the corresponding pyridine derivatives in excellent yields. researchgate.net

Manganese Triacetate: Provides a general and practical route for the high-yield oxidative conversion of 1,4-dihydropyridines under neutral conditions. researchgate.net

Thallium(III) Acetate: Oxidizes Hantzsch 1,4-dihydropyridines to the corresponding pyridine derivatives in high yields at room temperature. researchgate.net

Iodine in DMSO: A widely adopted protocol utilizes a catalytic amount of molecular iodine (5 mol%) in dimethyl sulfoxide (B87167) (DMSO) at room temperature for the oxidation of 1,4-dihydropyridines. nih.gov

Heteropolyacids: A Keggin-type heteropolyacid, H₆PMo₉V₃O₄₀, has been shown to be a reusable catalyst for the oxidation of various Hantzsch 1,4-dihydropyridines in refluxing acetic acid, affording high yields. nih.gov

Other Reagents: A diverse range of other oxidants have also been successfully used, including pyridinium (B92312) chlorochromate, N-bromosuccinimide, and a system of sodium dithionite (B78146) (Na₂S₂O₄) with tert-butyl hydroperoxide (TBHP), which offers a green and convenient method. researchgate.netrsc.orgniscpr.res.in

The choice of oxidizing agent can be crucial and often depends on the specific substituents on the dihydropyridine ring and the desired reaction conditions.

Multi-Component Reactions for the Selective Synthesis of this compound and Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying procedures. nih.gov The Hantzsch synthesis itself is a classic example of an MCR. wikipedia.org

An efficient, acid-controlled MCR has been developed for the selective synthesis of 2,4,6-triaryl pyridines, including this compound. This method utilizes commercially available aromatic ketones and aldehydes with hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation. nih.gov Specifically, the reaction of acetophenone (B1666503) and benzaldehyde with HMDS in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can yield this compound with high selectivity and in good yields. nih.gov This approach highlights the power of MCRs in constructing complex heterocyclic frameworks from simple precursors.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid, Ultrasonic irradiation | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 96 | wikipedia.org |

| Acetophenone, Benzaldehyde, HMDS | TMSOTf, Microwave (150 °C) | This compound | 88 | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with higher efficiency, selectivity, and under milder conditions. In the context of this compound synthesis, catalytic methods are prominent in both the initial dihydropyridine formation and the subsequent aromatization step.

As mentioned previously, the Hantzsch synthesis can be catalyzed by acids like p-toluenesulfonic acid. wikipedia.org More contemporary approaches have explored the use of ionic liquids as catalysts for room-temperature reactions, presenting a more environmentally friendly alternative to traditional methods. wikipedia.org

In the crucial oxidation step, various catalytic systems have been developed to replace stoichiometric oxidants. For instance, the use of a catalytic amount of iodine in DMSO is a highly effective method for the aromatization of the dihydropyridine precursor. nih.gov Another example is the use of a reusable heteropolyacid catalyst, H₆PMo₉V₃O₄₀, for the oxidation process. nih.gov

| Catalyst | Reactants | Product | Key Advantage | Reference |

| p-Toluenesulfonic acid | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | High yield under ultrasonic irradiation | wikipedia.org |

| Iodine (catalytic) | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Diethyl this compound-3,5-dicarboxylate | Mild, room temperature conditions | nih.gov |

| H₆PMo₉V₃O₄₀ | Hantzsch 1,4-dihydropyridines | Pyridines | Reusable catalyst | nih.gov |

Mechanistic Investigations of this compound Formation Pathways

The mechanism of the Hantzsch pyridine synthesis has been the subject of several investigations to elucidate the sequence of bond-forming events. Studies utilizing 13C and 15N NMR spectroscopy have provided significant insights. lookchem.com The evidence suggests that the reaction proceeds through the formation of two key intermediates: a chalcone (B49325) (an α,β-unsaturated ketone) formed from the Knoevenagel condensation of benzaldehyde with one molecule of the β-ketoester, and an enamine formed from the reaction of ammonia with a second molecule of the β-ketoester. wikipedia.orglookchem.com

The proposed mechanism involves the following key steps:

Formation of the enamine: The β-ketoester reacts with ammonia to form an enamine intermediate.

Formation of the chalcone: Benzaldehyde undergoes a Knoevenagel condensation with a molecule of the β-ketoester to yield a chalcone derivative.

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the chalcone. lookchem.com This is often considered the rate-determining step. lookchem.com

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the 1,4-dihydropyridine ring.

While several pathways have been proposed, this route is strongly supported by experimental data. wikipedia.org The final oxidation step to form the aromatic pyridine ring is a separate process, the mechanism of which depends on the specific oxidizing agent used.

Structural Elucidation and Conformational Analysis of 2,6 Dimethyl 4 Phenylpyridine

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of 2,6-dimethyl-4-phenylpyridine, with each technique offering specific insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm the positions of the substituents. The aromatic protons on the phenyl and pyridine (B92270) rings typically resonate in the range of δ 7.2–8.5 ppm. The methyl groups at the 2- and 6-positions of the pyridine ring give rise to a distinct singlet peak around δ 2.3–2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular framework. The carbons of the pyridine and phenyl rings show signals in the aromatic region of the spectrum. The methyl group carbons are observed at a characteristic upfield shift.

A detailed analysis of the ¹H and ¹³C NMR data for this compound and its derivatives allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural identification of the compound. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the phenyl substituent. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ ppm) |

|---|---|

| Aromatic Protons (Phenyl & Pyridine) | 7.2 - 8.5 |

| Methyl Protons (-CH₃) | 2.3 - 2.6 |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ ppm) |

|---|---|

| Aromatic Carbons | 118 - 158 |

| Methyl Carbons | ~24 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. The experimentally determined exact mass of this compound is consistent with its calculated molecular formula of C₁₃H₁₃N. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the GC-MS analysis of this compound, the compound is first separated from any impurities, and the subsequent mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 183, corresponding to the molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum further supports the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Technique | Observation | Value |

|---|---|---|

| Molecular Weight | Calculated | 183.25 g/mol nih.govsmolecule.com |

| GC-MS | Molecular Ion Peak (m/z) | 183 nih.gov |

| HRMS | Exact Mass | 183.104799419 Da nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C=N stretching: A band around 1600 cm⁻¹ is indicative of the carbon-nitrogen double bond within the pyridine ring.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C-H bending: The bending vibration of the C-H bonds in the methyl groups can be seen at approximately 1375 cm⁻¹.

These characteristic peaks in the IR spectrum provide corroborating evidence for the presence of the pyridine ring, phenyl group, and methyl substituents.

Crystallographic Studies and Molecular Geometry Determination

Single crystal X-ray diffraction analysis of this compound and its derivatives has been instrumental in determining their precise molecular geometries. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional model of the electron density within the crystal. This model reveals the exact positions of the atoms in the molecule.

For instance, the crystal structure of a derivative, dimethyl this compound-3,5-dicarboxylate, has been determined, showing that the pyridine and benzene (B151609) rings are both approximately planar. nih.govresearchgate.net The crystal structures are often stabilized by weak intermolecular interactions. nih.gov

Table 4: Representative Crystallographic Data for a Derivative of this compound (Dimethyl this compound-3,5-dicarboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 16.0732 (4) | nih.gov |

| b (Å) | 7.2497 (2) | nih.gov |

| c (Å) | 13.1339 (3) | nih.gov |

| β (°) | 91.003 (1) | nih.gov |

| V (ų) | 1530.20 (7) | nih.gov |

| Z | 4 | nih.gov |

A key structural feature of this compound and its derivatives is the dihedral angle between the plane of the pyridyl ring and the plane of the phenyl ring. This angle is a consequence of the steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogens at the 3- and 5-positions of the pyridine ring.

In the solid state, as determined by X-ray crystallography for derivatives such as dimethyl this compound-3,5-dicarboxylate, the dihedral angle between the benzene and pyridine rings is approximately 75.51°. nih.govresearchgate.net This significant twist from a coplanar arrangement minimizes steric repulsion. For the related compound 2,6-diphenylpyridine, the dihedral angles between the pyridine ring and the two phenyl rings are 29.68° and 26.58°. researchgate.net The magnitude of this dihedral angle can be influenced by the nature and position of substituents on both rings as well as by packing forces within the crystal lattice.

Analysis of Intermolecular Interactions within Crystal Lattices

In the crystal structure of dimethyl this compound-3,5-dicarboxylate, the packing is stabilized by these weak intermolecular forces. nih.gov The presence of ester groups in this derivative introduces carbonyl oxygens that can act as hydrogen bond acceptors, leading to the formation of C-H···O interactions. Similarly, the nitrogen atom of the pyridine ring can participate in C-H···N interactions.

For instance, in the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, a related dihydropyridine (B1217469) derivative, an intermolecular N-H···O hydrogen bond is observed with a bond distance of 3.045(3) Å. urfu.ru While this is a stronger N-H bond, it highlights the capability of similar structures to form such stabilizing interactions. The analysis of this compound also involved Hirshfeld surface analysis to quantify the contributions of various intermolecular contacts to the crystal packing. urfu.ru

Theoretical and Computational Chemistry Studies on 2,6 Dimethyl 4 Phenylpyridine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic landscape of molecules. For 2,6-dimethyl-4-phenylpyridine, these investigations have centered on understanding the distribution of electrons and the nature of its molecular orbitals.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry, offering a detailed view of molecular systems. Ab initio methods, such as restricted Hartree-Fock (RHF), are based on first principles without the use of empirical parameters. DFT, a widely used alternative, calculates the electronic structure based on the electron density, providing a balance between accuracy and computational cost.

In the study of phenylpyridine isomers, both RHF and DFT methods, specifically using the B3LYP functional with a 6-31G* basis set, have been employed to determine their most stable geometries. smolecule.comphyschemres.orgresearchgate.net For substituted pyridine (B92270) derivatives, such as a dihydropyridine (B1217469) derivative of this compound, the B3LYP method with a larger 6-311++G(d,p) basis set has been utilized to correlate calculated bond lengths and angles with experimental data. These computational approaches are essential for predicting the geometric and electronic properties of this compound, where experimental data may be limited.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov

Steric Effects and Conformational Dynamics of the this compound Scaffold

The three-dimensional arrangement of atoms in this compound is significantly influenced by steric interactions. The methyl groups at the 2 and 6 positions of the pyridine ring play a crucial role in the molecule's conformational preferences.

These methyl groups create steric hindrance, which influences the dihedral angle between the pyridine and the phenyl rings. In a closely related compound, dimethyl this compound-3,5-dicarboxylate, X-ray crystallographic analysis revealed a significant dihedral angle of 75.51° between the benzene (B151609) and pyridine rings. nih.gov This large twist is a direct consequence of the steric repulsion between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyridine ring. This non-planar conformation affects the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic and photophysical properties of the molecule. The methyl groups' orientation, typically adopting equatorial positions, helps to minimize these steric clashes.

Energetic Considerations and Thermodynamic Stability Analysis of this compound and Phenylpyridine Isomers

The thermodynamic stability of this compound can be understood by comparing it with its parent phenylpyridine isomers. The standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) have been experimentally determined for 2-, 3-, and 4-phenylpyridine (B135609) through combustion calorimetry. smolecule.comphyschemres.orgresearchgate.net

| Compound | Gaseous Enthalpy of Formation (kJ·mol⁻¹) |

| 2-Phenylpyridine (B120327) | 228.3 ± 5.8 |

| 3-Phenylpyridine | 240.9 ± 5.5 |

| 4-Phenylpyridine | 240.0 ± 3.3 |

From this data, 2-phenylpyridine is the most thermodynamically stable isomer. smolecule.comphyschemres.org The relative stabilities are influenced by the position of the phenyl substituent on the pyridine ring.

For this compound, the addition of two methyl groups to the 4-phenylpyridine structure is expected to further influence its thermodynamic stability. Generally, the addition of alkyl groups to an aromatic ring has a stabilizing effect due to hyperconjugation and their electron-donating nature. However, the steric strain introduced by the methyl groups, as discussed in the previous section, could counteract this stabilization to some extent. A precise determination of the enthalpy of formation for this compound would require specific calorimetric measurements or high-level computational calculations.

Chemical Reactivity and Derivatization Strategies for 2,6 Dimethyl 4 Phenylpyridine

Selective Oxidation Reactions of 2,6-Dimethyl-4-phenylpyridine Precursors

The primary route to this compound and its analogs is through the Hantzsch pyridine (B92270) synthesis, which initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) precursor. beilstein-journals.orgpharmaffiliates.com A critical final step in this synthesis is the selective oxidation, or aromatization, of the 1,4-DHP ring to form the stable aromatic pyridine system. beilstein-journals.org This transformation is driven by the thermodynamic stability gained from forming the aromatic ring. beilstein-journals.org

The precursor, typically a diethyl or dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, is synthesized via a multi-component reaction between benzaldehyde (B42025), two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source such as ammonium (B1175870) acetate. beilstein-journals.orgorgsyn.org

A variety of oxidizing agents and conditions have been developed to efficiently effect this aromatization. These methods range from classical chemical oxidants to more modern catalytic and enzymatic systems. The choice of oxidant can be crucial for achieving high yields and avoiding side reactions. For instance, the oxidation of the dihydropyridine (B1217469) precursor to dimethyl this compound-3,5-dicarboxylate can be carried out using a catalytic amount of iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO). lgcstandards.com Other established oxidizing agents include ferric chloride (FeCl₃), manganese dioxide (MnO₂), and potassium permanganate (KMnO₄). beilstein-journals.orgorgsyn.org

Enzymatic methods have also been explored, offering a green chemistry approach. Laccase, in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), has been used to catalyze the oxidation of diethyl-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, yielding the corresponding pyridine derivative. google.com The efficiency of this enzymatic oxidation can be dependent on the concentration of the mediator. google.com Furthermore, comparisons of different oxidation methods using DMSO, nitric acid, or bleaching powder (calcium hypochlorite) have shown moderate to good yields, confirming the versatility of the aromatization step. nih.gov The oxidation of 1,4-DHPs is also a key metabolic process in biological systems, often catalyzed by cytochrome P-450 enzymes in the liver. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Methods for the Oxidation of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine Precursors

| Oxidizing System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Laccase/ABTS | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Diethyl this compound-3,5-dicarboxylate | 80% | google.com |

| Ferric chloride hexahydrate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Diethyl this compound-3,5-dicarboxylate | 50.2% | orgsyn.org |

| Iodine (cat.) in DMSO | Dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Dimethyl this compound-3,5-dicarboxylate | Not specified | lgcstandards.com |

| DMSO | Dihydropyridine derivatives | Pyridine derivatives | Moderate to Good | nih.gov |

| Nitric Acid (drops) | Dihydropyridine derivatives | Pyridine derivatives | Moderate to Good | nih.gov |

| Bleaching Powder (Ca(OCl)₂) | Dihydropyridine derivatives | Pyridine derivatives | Moderate to Good | nih.gov |

Controlled Reduction Pathways of this compound Derivatives (e.g., ester reduction)

The ester functional groups at the 3- and 5-positions of this compound-3,5-dicarboxylate derivatives are common targets for controlled reduction reactions. These reductions convert the esters into primary alcohols, providing key intermediates for further synthetic transformations.

A powerful and widely used reagent for this purpose is lithium aluminum hydride (LiAlH₄). LiAlH₄ is a strong reducing agent capable of reducing a variety of carboxylic acid derivatives, including esters, to their corresponding primary alcohols. The reaction typically proceeds by nucleophilic addition of a hydride ion to the ester's carbonyl carbon. This is followed by the elimination of an alkoxide group to form an aldehyde intermediate, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol after an aqueous workup. When a diester such as diethyl this compound-3,5-dicarboxylate is treated with excess LiAlH₄, both ester groups are reduced, yielding 4-phenyl-2,6-bis(hydroxymethyl)pyridine.

While LiAlH₄ is highly effective, other reducing agents can also be employed. Sodium borohydride (NaBH₄), generally a milder reducing agent than LiAlH₄, has been successfully used to reduce dimethyl 2,6-pyridinedicarboxylate to 2,6-pyridinedimethanol in high yield (96%) when methanol is used as the solvent. This suggests that NaBH₄ could be a viable, more selective alternative for the reduction of the ester groups on the this compound scaffold under specific conditions. The existence of compounds like (2,6-dimethyl-4-phenylpyridin-3-yl)methanol confirms that such reductions are synthetically accessible.

Table 2: Reagents for the Reduction of Pyridine Dicarboxylate Esters

| Reducing Agent | Substrate (Analog) | Product | Typical Yield (%) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Esters (general) | Primary Alcohols | High |

| Sodium Borohydride (NaBH₄) | Dimethyl 2,6-pyridinedicarboxylate | 2,6-Pyridinedimethanol | 96% |

Functionalization and Derivatization at the Pyridine Ring and Substituents

Further diversification of the this compound scaffold can be achieved by targeting the pyridine ring itself or its substituents for functionalization. The pyridine ring is inherently electron-deficient, which makes it resistant to standard electrophilic aromatic substitution. However, the activating effect of the two methyl groups can facilitate certain reactions.

Halogenation represents a potential pathway for functionalizing the pyridine ring. For pyridines activated with strong electron-donating groups, regioselective bromination using N-bromosuccinimide (NBS) is feasible. While the this compound system is less activated, this approach could still yield halogenated derivatives under more forcing conditions. More advanced methods, such as the meta-C-H chlorination of 2-phenylpyridine (B120327) via a dearomatization-rearomatization strategy, highlight sophisticated ways to introduce functional groups onto specific positions of the pyridine ring that are otherwise difficult to access.

The substituents on the ring provide more accessible handles for derivatization. The ester groups at the 3- and 5-positions are particularly versatile. As seen in the synthesis of nicardipine precursors, a dimethyl ester of a related dihydropyridine can be selectively hydrolyzed to the corresponding monocarboxylic acid. This acid can then be re-esterified with a different alcohol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or converted to an ester via reaction with a halo-alkane in the presence of a base.

When the ester groups are fully hydrolyzed to dicarboxylic acids, they can undergo further transformations. For example, the reaction of 2,6-dimethyl-3,5-dicarboxy-4-phenylpyridine with sulfur tetrafluoride (SF₄) in hydrogen fluoride (HF) can convert the carboxylic acid groups into trifluoromethyl groups. researchgate.net This reaction can also lead to complex intramolecular cyclizations, forming fluorinated azafluorene structures as byproducts. researchgate.net Additionally, dicarboxylic acids can be converted to dicarbonyl chlorides, which can then react with amines to form amides, as demonstrated by the synthesis of N,N'-bis(phenyl)pyridine-2,6-dicarboxamides from the corresponding pyridine-2,6-dicarbonyl chloride.

Reactions Involving Specific Substituents (e.g., phenyl group, methyl groups)

The individual substituents on the this compound core—the 4-phenyl group and the 2,6-dimethyl groups—offer distinct opportunities for chemical modification.

Phenyl Group: The phenyl group at the 4-position can, in principle, undergo electrophilic aromatic substitution reactions such as nitration or halogenation. However, the pyridine ring, being an electron-withdrawing group, deactivates the attached phenyl ring towards electrophiles. Consequently, such reactions would require harsh conditions and may lead to mixtures of products. A more common and controlled strategy to introduce functionality onto the phenyl ring is to start the Hantzsch synthesis with an already substituted benzaldehyde. Indeed, various derivatives bearing substituents on the phenyl ring, such as 4-(3-nitrophenyl), 4-(2-nitrophenyl), and 4-(4-bromophenyl) groups, have been synthesized by employing the corresponding 3-nitrobenzaldehyde, 2-nitrobenzaldehyde, or 4-bromobenzaldehyde in the initial condensation reaction.

Methyl Groups: The methyl groups at the 2- and 6-positions are adjacent to the aromatic pyridine ring, making their protons acidic and susceptible to deprotonation by strong bases. The resulting carbanions can then act as nucleophiles in reactions with various electrophiles, allowing for chain extension or functionalization. Furthermore, these "benzylic-like" positions are potential sites for free-radical reactions, such as radical halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would lead to the formation of (bromomethyl)pyridine derivatives, which are versatile intermediates for further nucleophilic substitution reactions. Activation of these methyl groups allows for the introduction of a wide range of functionalities, significantly expanding the chemical space accessible from the parent compound.

Advanced Applications in Chemical Synthesis and Materials Science Research

2,6-Dimethyl-4-phenylpyridine as a Versatile Synthetic Building Block for Complex Architectures

The intrinsic chemical properties of this compound make it an exceptionally versatile building block in organic synthesis. The pyridine (B92270) ring itself offers a site of basicity and can be involved in various chemical transformations, while the phenyl substituent provides a handle for further functionalization, and the methyl groups influence the molecule's reactivity and conformation.

A prime example of its utility is in the synthesis of specialized monomers for polymerization. Researchers have detailed the conversion of this compound into 2,6-Dimethyl-4-(4-vinylphenyl)pyridine. rsc.org This transformation is typically achieved through a multi-step process that begins with the synthesis of the parent compound, followed by functionalization of the phenyl ring. For instance, a formyl group can be introduced onto the phenyl ring via a Suzuki coupling reaction between 4-iodo-2,6-dimethylpyridine (B1314324) and 4-formylphenylboronic acid. rsc.org The resulting aldehyde is then converted to a vinyl group using a Wittig reaction. rsc.org The final product, a vinyl-functionalized pyridine derivative, serves as a monomer that can be polymerized to create complex macromolecular architectures with tailored properties. rsc.org

The following table outlines a typical synthetic pathway to functionalize this compound for use as a polymer building block.

Table 1: Synthesis of a Polymerizable Monomer from a this compound Scaffold

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-iodo-2,6-dimethylpyridine, 4-formylphenylboronic acid | Pd(PPh₃)₄ (Palladium catalyst) | 4-(2,6-dimethylpyridin-4-yl)benzaldehyde | Introduction of an aldehyde group onto the phenyl ring via Suzuki coupling. rsc.org |

| 2 | 4-(2,6-dimethylpyridin-4-yl)benzaldehyde | Methyltriphenylphosphonium bromide, KOtBu (Wittig reagent) | 2,6-Dimethyl-4-(4-vinylphenyl)pyridine | Conversion of the aldehyde to a polymerizable vinyl group. rsc.org |

Furthermore, the core structure of this compound is a precursor for other complex molecules. For example, derivatives like Dimethyl this compound-3,5-dicarboxylate are synthesized by the oxidation of a corresponding 1,4-dihydropyridine (B1200194) precursor. researchgate.netnih.gov This demonstrates how the central pyridine ring can be built and subsequently modified, adding functional groups like esters that can be used for further reactions, such as in the creation of polyesters or as ligands for metal coordination.

Rational Design and Synthesis of Novel Pyridine-Based Scaffolds for Materials Science

The concept of rational design involves the strategic planning and synthesis of molecules to achieve a specific function or set of properties. Pyridine-based scaffolds are ideal candidates for this approach due to the tunable nature of the pyridine ring. acs.orgnih.gov The nitrogen atom's position and basicity, along with the type and location of substituents, profoundly influence the final material's electronic, optical, and morphological characteristics. nih.govacs.org

In the context of this compound, rational design leverages its distinct structural features:

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity, making the scaffold pH-responsive. This property is crucial for designing "smart" materials that can, for example, control drug release in acidic environments. acs.org

The 2,6-Dimethyl Groups: These groups provide significant steric hindrance around the nitrogen atom. This can be exploited in catalysis to create specific ligand-metal complexes or to influence the secondary structure and morphology of polymers, potentially leading to the formation of distinct nanostructures like vesicles or micelles. acs.org

The 4-Phenyl Group: This group acts as a key point of attachment for other functional units. As demonstrated by the synthesis of its vinyl derivative, this position is ideal for integrating the pyridine scaffold into larger polymer chains or for linking it to other molecular components to build complex systems. rsc.org

Scientists apply these principles to design novel materials. For instance, by analogy to studies where 4-vinylpyridine (B31050) is used to create molecularly imprinted polymers (MIPs) for selective metal ion binding, a functionalized this compound monomer could be used to create highly selective sensors or separation media. mdpi.com The design process involves selecting functional monomers and crosslinkers that will create cavities with a specific shape and chemical affinity for a target molecule. mdpi.com

Table 2: Rational Design Principles for Pyridine-Based Scaffolds

| Structural Feature/Modification | Resulting Property | Potential Application |

|---|---|---|

| Basic Pyridine Nitrogen | pH-Responsiveness | Controlled drug delivery systems, sensors. acs.org |

| Attachment of a Vinyl Group | Polymerizability | Creation of functional polymers and nanomaterials. rsc.org |

| Incorporation of Carboxylic Acid Groups | Enhanced pH sensitivity, metal chelation | Bio-adhesives, stimuli-responsive hydrogels. |

| Steric Hindrance (e.g., from 2,6-dimethyl groups) | Control of polymer conformation, selective ligand binding | Catalysis, self-assembling materials. acs.org |

Recent advances in synthetic chemistry, such as electrochemical methods for single-carbon insertion to create highly substituted pyridines, are expanding the toolkit for creating even more complex and precisely tailored scaffolds for materials science. scitechdaily.com

Role in the Development of Functional Organic Materials

The incorporation of this compound and its derivatives into larger molecular systems gives rise to functional organic materials with a wide range of potential applications. The properties of these materials are a direct consequence of the chemical nature of the pyridine moiety.

pH-Responsive and "Smart" Polymers: Materials containing pyridine functional groups are extensively studied for their pH-responsive behavior. acs.org Polymers incorporating units derived from this compound can be designed to be soluble or to adopt a certain conformation at a specific pH, and then to change that state as the pH is altered. This is due to the protonation and deprotonation of the pyridine nitrogen. This behavior is the basis for creating smart materials for applications such as sensors and controlled-release systems for pharmaceuticals or agricultural chemicals. acs.org

Functional Nanomaterials and Catalysis: As a ligand, the pyridine scaffold is crucial in organometallic chemistry and catalysis. nih.gov The 2,6-dimethyl substitution pattern of the title compound can be used to create "pincer" type ligands that form stable complexes with metal ions. These complexes can have unique catalytic, optical, or electronic properties, making them valuable components for functional nanomaterials.

High-Performance Polymers and Separation Media: When functionalized and polymerized, as in the case of poly(2,6-dimethyl-4-(4-vinylphenyl)pyridine), the resulting polymer combines the rigidity and aromatic properties of the phenylpyridine units with the processability of a polymer. Such materials could find use in applications requiring high thermal stability or specific affinities. The use of pyridine derivatives in MIPs for the selective extraction of silver ions highlights the potential for creating advanced separation materials based on specifically designed pyridine building blocks. mdpi.com

Table 3: Functional Materials Derived from Pyridine Scaffolds

| Material Type | Key Property Conferred by Pyridine | Example Application |

|---|---|---|

| pH-Responsive Micelles | Protonation/deprotonation of pyridine nitrogen | Targeted and controlled drug release. acs.org |

| Molecularly Imprinted Polymers (MIPs) | Specific donor-acceptor and hydrogen bonding | Selective extraction of metal ions. mdpi.com |

| Organometallic Complexes | Strong coordination to metal centers | Homogeneous catalysis, photosensitizers. researchgate.net |

| Antimicrobial Polymers | Interaction with bacterial membranes | Biomedical devices, coatings. acs.org |

Analytical Methodologies for 2,6 Dimethyl 4 Phenylpyridine and Its Derivatives in Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2,6-dimethyl-4-phenylpyridine and its analogues from reaction mixtures and for assessing the purity of the final products. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are prominently featured in research literature for these purposes.

Thin-layer chromatography (TLC) is frequently employed as a rapid and straightforward method to monitor the progress of reactions, such as the oxidation of 1,4-dihydropyridine (B1200194) precursors into the corresponding pyridine (B92270) derivatives. researchgate.netnih.gov

High-performance liquid chromatography (HPLC), particularly in reverse-phase (RP) mode, is a powerful tool for both analytical quantification and preparative isolation. For instance, a specific reverse-phase HPLC method has been developed for the analysis of 2,6-dimethyl-4-(3-nitrophenyl)pyridine, a derivative of the target compound. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com Similarly, RP-HPLC methods have been validated for the identification and quantification of process-related impurities in related pharmacologically active dihydropyridine (B1217469) structures, demonstrating the technique's utility in quality control. researchgate.net The conditions for these separations can be tailored, for example by replacing phosphoric acid with formic acid in the mobile phase, to ensure compatibility with mass spectrometry detectors. sielc.com

Below is a table summarizing typical HPLC conditions used for the analysis of this compound derivatives.

| Compound | Column | Mobile Phase | Application | Reference |

| 2,6-Dimethyl-4-(3-nitrophenyl)pyridine | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Purity Assessment, Preparative Separation | sielc.com |

| Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C18 | Acetonitrile, Water | Quantification of Impurity | researchgate.net |

Advanced Spectrometric Approaches for Detection and Quantification (e.g., LC-MSn, specialized NMR protocols)

Spectrometric techniques are crucial for the structural elucidation and sensitive detection of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a singlet around δ 2.3–2.6 ppm, while the aromatic protons of the pyridine and phenyl rings resonate in the δ 7.2–8.5 ppm region. For derivatives like dimethyl this compound-3,5-dicarboxylate, high-frequency NMR (e.g., 600 MHz) provides excellent signal dispersion for precise characterization. researchgate.netnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of these compounds. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of the parent compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which is essential for confirming the elemental composition. nih.gov For example, the molecular ion of this compound has been confirmed by HRMS. nih.gov

Infrared (IR) Spectroscopy helps to identify characteristic functional groups. Key absorptions for this compound include the C=N stretching vibration at approximately 1600 cm⁻¹ and the C-H bending of the methyl groups around 1375 cm⁻¹.

The tables below summarize characteristic spectrometric data for this compound and a key derivative.

Table of ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 7.73–7.54 (m, 2H), 7.51–7.39 (m, 3H), 7.19 (s, 2H), 2.62 (s, 6H) | nih.gov |

Table of ¹³C NMR and HRMS Data

| Compound | Technique | Findings | Reference |

|---|---|---|---|

| This compound | ¹³C NMR | Confirms positions of methyl and phenyl substituents on the pyridine core. |

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 4 Phenylpyridine

Unexplored Synthetic Pathways and Novel Reaction Discovery

The classical Hantzsch reaction and its variations have been the cornerstone for the synthesis of 2,6-dimethyl-4-phenylpyridine and its di- and tetracarboxylate derivatives. semanticscholar.orgnih.gov This traditional method involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov While effective, these methods often require high temperatures and can lead to byproducts, necessitating extensive purification. nih.gov

Future synthetic explorations could focus on more sustainable and efficient methodologies. One promising, yet largely unexplored, avenue is the application of modern cross-coupling reactions for the direct construction of the 4-phenylpyridine (B135609) core. Strategies such as Suzuki or Stille couplings could potentially be adapted to assemble the phenyl and pyridine (B92270) rings in a more controlled and versatile manner.

Another area of interest lies in the development of novel multicomponent reactions (MCRs). An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines, including a derivative of this compound, has been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. nih.gov This approach highlights the potential for discovering new MCRs that could offer a more direct and atom-economical route to this compound and its analogues.

Furthermore, the exploration of C-H activation represents a frontier in the synthesis of substituted pyridines. rsc.org While the palladium-catalyzed C-H activation of 2-phenylpyridine (B120327) has been reviewed, the direct C-H functionalization of the phenyl ring in this compound remains an underexplored area. rsc.org Such methods could provide a direct route to novel derivatives with unique electronic and steric properties.

The discovery of novel reactions involving the this compound scaffold is another exciting prospect. For instance, the reactivity of the pyridine nitrogen and the methyl groups could be exploited to develop new catalytic applications or to synthesize more complex heterocyclic systems. The investigation of its potential as a ligand in transition metal catalysis is also a promising direction.

Table 1: Comparison of Synthetic Methodologies for this compound and its Derivatives

| Methodology | Starting Materials | Conditions | Advantages | Disadvantages |

| Hantzsch Reaction | Benzaldehyde (B42025), ethyl acetoacetate, ammonium bicarbonate | Reflux in methanol | Well-established, readily available starting materials | High temperatures, potential for byproducts |

| Modified Hantzsch Synthesis | Benzaldehyde, ethyl acetoacetate, ferric chloride hexahydrate | Reflux | Improved yields for aromatization step | Multi-step process |

| Multicomponent Reaction | Acetophenones, benzaldehydes, HMDS | Microwave irradiation | Efficient, general protocol | Requires specialized equipment |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and understand the structure, properties, and reactivity of molecules. While some computational studies, such as Density Functional Theory (DFT) analysis and Hirshfeld surface analysis, have been performed on derivatives of this compound, particularly the 1,4-dihydropyridine (B1200194) precursors, a comprehensive computational investigation of the parent compound is still lacking. ekb.egurfu.ru

Future research should focus on employing advanced computational methods to gain a deeper understanding of this compound. For instance, high-level quantum mechanical calculations could be used to accurately predict its electronic structure, spectroscopic properties, and reactivity. This could involve methods such as:

Time-Dependent DFT (TD-DFT): To predict the UV-Vis absorption and emission spectra, providing insights into its photophysical properties and potential applications in optoelectronics.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of this compound in different solvent environments. This can be particularly useful for understanding its behavior in biological systems or in the design of self-assembling materials. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes.

These computational studies could be instrumental in predicting the outcomes of unexplored reactions and in the rational design of new derivatives with tailored properties. For example, by calculating the molecular electrostatic potential (MEP), one could predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies. mdpi.com

Table 2: Potential Computational Studies on this compound

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, bond lengths, bond angles, vibrational frequencies | Understanding stability and reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Design of photofunctional materials |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions | Predicting behavior in solution and in materials |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Elucidating bonding in complexes and aggregates |

Integration into Next-Generation Functional Materials Design

The unique structural and electronic properties of the pyridine moiety make it a valuable building block for the design of advanced functional materials. Pyridine derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs), coordination polymers, and functional polymers with applications in catalysis, gas storage, and sensing. researchgate.net

While derivatives of this compound have shown promise in this area, the direct integration of the parent compound into such materials remains a largely unexplored frontier. For example, a photoluminescent coordination polymer has been synthesized using 4,4′-(1,4-phenylene)bis(2,6-dimethylpyridine-3,5-dicarboxylic acid), a derivative of the target compound. researchgate.net This suggests that this compound itself could serve as a versatile ligand for the construction of novel MOFs and coordination polymers with interesting photophysical or catalytic properties.

The incorporation of this compound into polymer backbones could also lead to the development of new functional materials. For instance, polymers containing the structurally related poly(2,6-dimethyl-1,4-phenylene ether) unit have been studied using molecular dynamics simulations. rsc.org By analogy, polymers incorporating the this compound moiety could exhibit unique thermal, mechanical, and electronic properties.

Future research in this area could focus on:

Synthesis of MOFs and Coordination Polymers: Using this compound as a primary or secondary building unit to create porous materials for gas separation or heterogeneous catalysis.

Development of Functional Polymers: Incorporating the this compound unit into polymers for applications in organic light-emitting diodes (OLEDs), sensors, or as catalysts.

Self-Assembling Systems: Investigating the ability of this compound and its derivatives to form supramolecular structures through non-covalent interactions, which could be utilized in the design of "smart" materials.

The systematic exploration of this compound as a building block in materials science holds the potential to yield a new generation of functional materials with tailored properties and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimethyl-4-phenylpyridine in laboratory settings?

- Answer : The compound is typically synthesized via cross-coupling reactions or condensation protocols. For example, pyridine derivatives are often prepared using Mitsunobu reactions (for terpyridines) or nucleophilic substitution with halogenated intermediates. In one approach, 2,4-dichloro-6-methylpyrimidine reacts with aryl stannanes under palladium catalysis to form substituted pyridines . Reaction optimization may involve adjusting stoichiometry, catalysts (e.g., Pd(PPh₃)₄), and solvents (e.g., DMF or THF). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key methods include:

- ¹H NMR : Identifies substituent positions through chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.6 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching ~1600 cm⁻¹ and C-H bending in methyl groups ~1375 cm⁻¹) .

- Melting Point Analysis : Validates purity (e.g., sharp melting points >250°C indicate crystalline homogeneity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Answer : Optimization strategies include:

- Temperature Control : Higher temperatures (80–120°C) accelerate coupling reactions but may increase side products.

- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂) improve efficiency, while ligands like PPh₃ stabilize intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Substituent Tuning : Electron-donating groups on phenyl rings improve reactivity in cross-coupling steps .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

- Answer : Discrepancies arise from overlapping peaks or impurities. Solutions include:

- Multi-Technique Validation : Combine ¹³C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm assignments .

- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

- Isolation of Byproducts : Side products (e.g., regioisomers) can be separated via HPLC and characterized individually .

Q. What computational approaches predict the electronic and steric properties of this compound?

- Answer : Density Functional Theory (DFT) studies model:

- Electron Distribution : HOMO-LUMO gaps (e.g., ~4.5 eV) indicate reactivity toward electrophiles .

- Steric Effects : Molecular docking predicts interactions with biological targets (e.g., enzymes) by analyzing methyl/phenyl group orientations .

- Thermodynamic Stability : Gibbs free energy calculations assess synthetic feasibility under varying conditions .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Answer : Functionalization methods include:

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 4-phenyl position for cross-coupling .

- Esterification : Convert pyridine carboxylates to esters (e.g., diethyl esters) for improved solubility .

- Coordination Chemistry : Metal complexes (e.g., with Ru or Pt) enhance anticancer or catalytic activity .

Safety and Risk Assessment

Q. How should researchers mitigate risks when handling this compound given limited toxicity data?

- Answer : Precautionary measures include:

- Acute Toxicity Assumptions : Treat as Category 4 (harmful if inhaled/ingested) based on structurally similar pyridines .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Management : Neutralize acidic byproducts before disposal and avoid soil/water contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.